

An In-depth Technical Guide to 4-(tert-Butyl)iodobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Tert-butyl)-4-iodobenzene

Cat. No.: B1267037

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(tert-Butyl)iodobenzene is a versatile aromatic iodide that serves as a key building block in modern organic synthesis. Its sterically bulky tert-butyl group and reactive carbon-iodine bond make it a valuable reagent in a variety of transformations, particularly in the construction of complex organic molecules relevant to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and applications of 4-(tert-butyl)iodobenzene, with a focus on detailed experimental protocols and mechanistic insights.

Chemical and Physical Properties

4-(tert-Butyl)iodobenzene, also known as 1-tert-butyl-4-iodobenzene, is a colorless to pale yellow liquid at room temperature.^[1] Its physical and chemical properties are summarized in the tables below.

General Properties

Property	Value	Reference
CAS Number	35779-04-5	
Molecular Formula	C ₁₀ H ₁₃ I	
Molecular Weight	260.11 g/mol	
Appearance	Clear orange to red liquid	[2]
IUPAC Name	1-(tert-butyl)-4-iodobenzene	[3]

Physical Properties

Property	Value	Reference
Density	1.468 g/mL at 25 °C	
Boiling Point	116-118 °C at 9 mmHg	
Refractive Index	n _{20/D} 1.57	
Flash Point	113 °C (closed cup)	

Spectral Data

Spectrum Type	Key Peaks/Shifts	Reference
¹ H NMR	Data available in spectral databases.	[3]
¹³ C NMR	Data available in spectral databases.	[4] [5] [6]
IR	Data available in spectral databases.	[3]
Mass Spectrometry (GC-MS)	Data available in spectral databases.	[1]

Synthesis of 4-(tert-Butyl)iodobenzene

A common laboratory-scale synthesis of 4-(tert-butyl)iodobenzene involves the iodination of tert-butylbenzene. Below is a representative experimental protocol.

Experimental Protocol: Iodination of tert-Butylbenzene

This protocol describes the direct iodination of tert-butylbenzene using iodine and an oxidizing agent.

Materials:

- tert-Butylbenzene
- Iodine (I_2)
- Nitric acid (concentrated)
- Dichloromethane (CH_2Cl_2)
- Sodium sulfite solution (10% w/v)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Magnetic stirrer and stir bar
- Heating mantle

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tert-butylbenzene (1.0 equivalent) and dichloromethane.
- Add iodine (1.1 equivalents) to the solution and stir until it dissolves.
- Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the reaction mixture at room temperature.
- After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully quench with a 10% sodium sulfite solution to remove excess iodine.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to afford 4-(tert-butyl)iodobenzene.

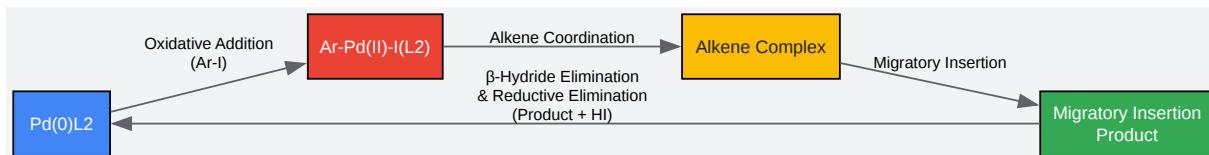
Key Reactions and Applications

4-(tert-Butyl)iodobenzene is a valuable substrate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Heck-Mizoroki Reaction

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene. 4-(tert-Butyl)iodobenzene is an excellent substrate for this reaction due to the high reactivity of the C-I bond.^[7]

This protocol provides a general procedure for the Heck coupling of 4-(tert-butyl)iodobenzene.


Materials:

- 4-(tert-Butyl)iodobenzene
- Alkene (e.g., styrene, butyl acrylate)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Triethylamine (Et_3N) or potassium carbonate (K_2CO_3)
- Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
- Schlenk tube or similar reaction vessel
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (1-5 mol%), triphenylphosphine (2-10 mol%), and the base (e.g., triethylamine, 2.0 equivalents).
- Add 4-(tert-butyl)iodobenzene (1.0 equivalent), the alkene (1.2 equivalents), and the anhydrous solvent.
- Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
- Monitor the reaction by TLC or GC until the starting material is consumed.
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic mixture with water and brine, then dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure.

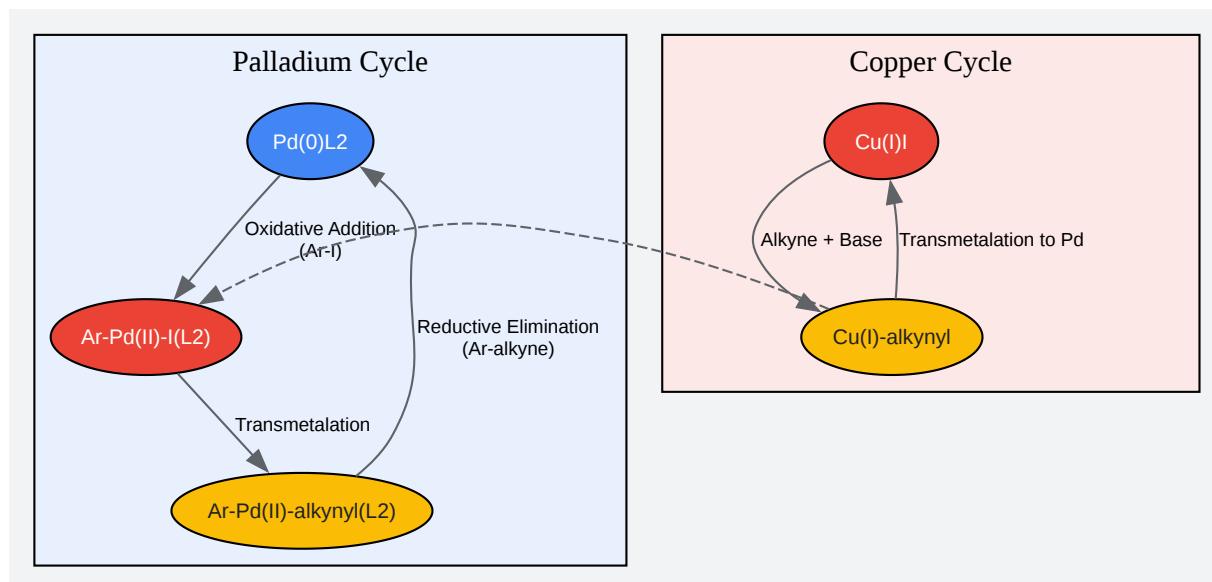
- Purify the residue by flash column chromatography on silica gel to obtain the desired product.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Sonogashira Coupling

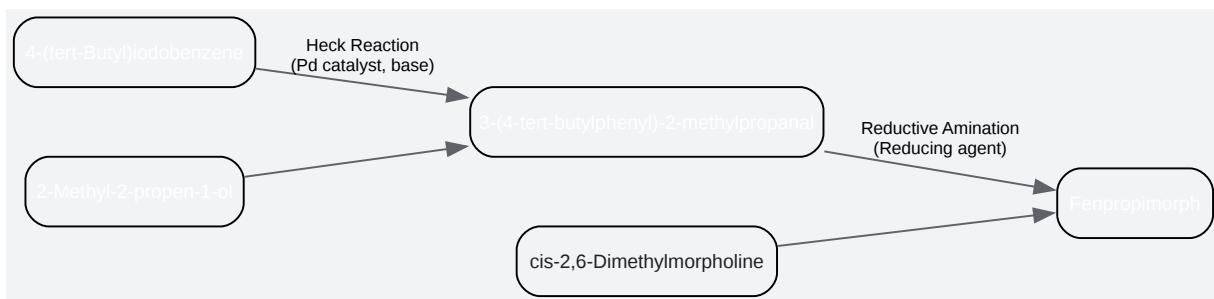
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.^{[8][9]}


This protocol outlines a typical procedure for the Sonogashira coupling.

Materials:

- 4-(tert-Butyl)iodobenzene
- Terminal alkyne (e.g., phenylacetylene)
- Bis(triphenylphosphine)palladium(II) dichloride ($PdCl_2(PPh_3)_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- Anhydrous tetrahydrofuran (THF) or DMF
- Schlenk flask
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:


- To a Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (1-3 mol%) and copper(I) iodide (2-5 mol%).
- Add 4-(tert-butyl)iodobenzene (1.0 equivalent), the terminal alkyne (1.2 equivalents), and the anhydrous solvent.
- Add triethylamine (2.0-3.0 equivalents) to the mixture.
- Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
- Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Application in Agrochemicals: Synthesis of Fenpropimorph

4-(tert-Butyl)iodobenzene is a key precursor in the synthesis of fenpropimorph, a widely used morpholine fungicide. The synthesis involves a Heck coupling reaction followed by reductive amination.[7]

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for Fenpropimorph.

Safety and Handling

4-(tert-Butyl)iodobenzene is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements: Causes serious eye irritation.
- Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. If in eyes, rinse cautiously with water for several minutes.
- Storage: Store in a cool, well-ventilated place away from light and incompatible materials such as strong oxidizing agents.[2]
- Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a fume hood.

Conclusion

4-(tert-Butyl)iodobenzene is a valuable and versatile building block in organic synthesis. Its utility is demonstrated through its successful application in key cross-coupling reactions such as the Heck and Sonogashira couplings, and in the synthesis of the agrochemical fenpropimorph. The detailed protocols and mechanistic diagrams provided in this guide are intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules. Proper handling and safety precautions are essential when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. 1-tert-butyl-4-iodobenzene | 35779-04-5 [chemicalbook.com]
- 3. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iodobenzene(591-50-4) 13C NMR [m.chemicalbook.com]
- 5. 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 13C NMR spectrum [chemicalbook.com]
- 6. C-13 NMR Spectrum [acadiau.ca]
- 7. 4-tert-ブチルヨードベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(tert-Butyl)iodobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267037#general-description-of-4-tert-butyl-iodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com